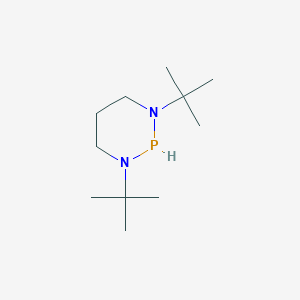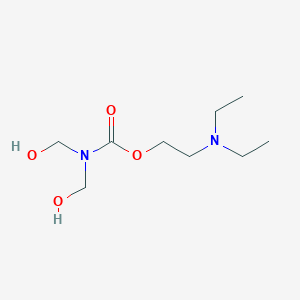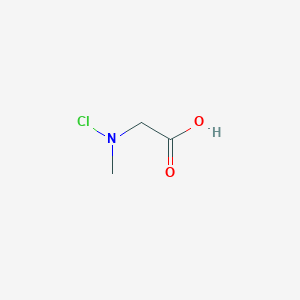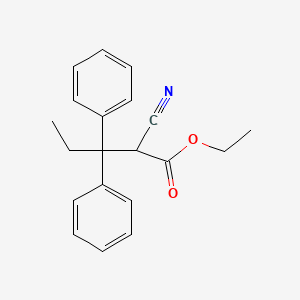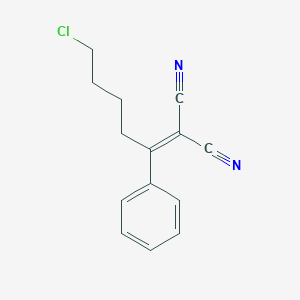![molecular formula C12H21BO B14638769 3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane CAS No. 55967-63-0](/img/structure/B14638769.png)
3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane is an organoboron compound characterized by its unique bicyclic structure. This compound is a derivative of 9-borabicyclo[3.3.1]nonane, which is widely used in organic synthesis due to its regio-, chemo-, and stereoselectivity . The presence of the boron atom within the bicyclic framework imparts unique reactivity to the compound, making it valuable in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane can be achieved through hydroboration reactions. One common method involves the hydroboration of 1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane with methanol in the presence of a suitable catalyst . The reaction is typically carried out under an inert atmosphere to prevent oxidation of the boron center.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: The compound can participate in reduction reactions, often converting to borohydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the reagents used.
Applications De Recherche Scientifique
3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane involves the interaction of the boron center with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transmetalation step, transferring an organic group to a palladium catalyst . This process is crucial for forming new carbon-carbon bonds in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Borabicyclo[3.3.1]nonane: A widely used hydroborating agent with similar regio-, chemo-, and stereoselectivity.
1-Boraadamantane: Known for its increased complex-forming ability and use in various chemical transformations.
3,5-Dimethyl-1-boraadamantane: Exhibits similar reactivity and applications as 1-boraadamantane.
Uniqueness
3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane is unique due to the presence of the methoxy group, which imparts additional reactivity and versatility in chemical reactions. This compound’s ability to participate in a wide range of transformations makes it valuable in both academic and industrial research .
Propriétés
Numéro CAS |
55967-63-0 |
|---|---|
Formule moléculaire |
C12H21BO |
Poids moléculaire |
192.11 g/mol |
Nom IUPAC |
3-methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C12H21BO/c1-10-5-11(2)7-12(3,6-10)9-13(8-11)14-4/h1,5-9H2,2-4H3 |
Clé InChI |
ZZIQPQIDVPGHCF-UHFFFAOYSA-N |
SMILES canonique |
B1(CC2(CC(=C)CC(C1)(C2)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



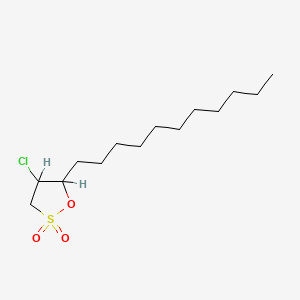
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)
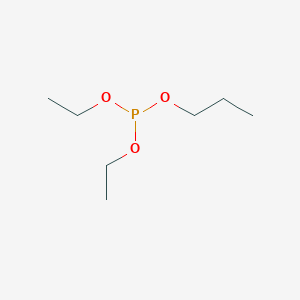
![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
